molecular formula C18H13ClO3 B338189 2-Chlorobenzyl 1-hydroxy-2-naphthoate

2-Chlorobenzyl 1-hydroxy-2-naphthoate

Cat. No.: B338189
M. Wt: 312.7 g/mol
InChI Key: WJGXCFDKJNXBRB-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-Ray Diffraction Studies

Crystal structure determination through X-ray diffraction represents the gold standard for obtaining precise molecular geometries and understanding solid-state packing arrangements. While specific crystallographic data for this compound has not been reported in the available literature, extensive structural studies of closely related naphthoic acid derivatives provide valuable insights into the expected crystallographic behavior of this compound. The crystal structures of similar compounds, such as those reported for various naphthoate esters and chlorinated benzyl derivatives, reveal common structural motifs and intermolecular interaction patterns that can be extrapolated to understand the target compound.

Analysis of related naphthoic acid derivatives shows that these compounds typically crystallize in monoclinic or triclinic space groups, with hydrogen bonding playing a crucial role in crystal packing. For instance, the crystal structure of 6-hydroxy-2-naphthoic acid was found to crystallize in the monoclinic P2₁/c space group with specific lattice parameters of a = 8.6478(8) Å, b = 5.2261(5) Å, c = 18.7921(18) Å, and β = 94.518(3)°. These structural parameters provide a reference framework for understanding the likely crystallographic behavior of the chlorobenzyl ester derivative.

The presence of the chlorine substituent in this compound is expected to significantly influence the crystal packing through halogen bonding interactions. Studies of chlorinated aromatic compounds demonstrate that chlorine atoms can participate in various types of intermolecular interactions, including C-H···Cl contacts and halogen-π interactions. These interactions often lead to characteristic packing motifs and can influence the thermal stability and polymorphic behavior of the crystalline material. The combination of hydrogen bonding from the hydroxyl group and potential halogen bonding from the chlorine atom suggests that this compound may exhibit interesting supramolecular assembly patterns in the solid state.

Comparative analysis with the crystal structure of 2-bromobenzyl 1-naphthoate, which shares structural similarities with the target compound, provides additional insights into expected crystallographic features. The bromine-containing analog demonstrates the importance of halogen substituents in determining molecular conformations and crystal packing arrangements. The X-ray diffraction studies of such compounds typically reveal specific dihedral angles between aromatic rings and characteristic intermolecular distance patterns that can be used to predict the solid-state structure of the chlorinated analog.

Spectroscopic Characterization Techniques

Comprehensive spectroscopic analysis forms the foundation for understanding the molecular structure and electronic properties of this compound. Multiple complementary techniques are required to fully characterize the compound's structural features, functional group characteristics, and conformational preferences. The complex molecular architecture, featuring multiple aromatic systems, ester functionality, and heteroatom substituents, generates distinct spectroscopic signatures that can be systematically analyzed to confirm structural assignments and investigate dynamic behavior in solution.

Properties

Molecular Formula

C18H13ClO3

Molecular Weight

312.7 g/mol

IUPAC Name

(2-chlorophenyl)methyl 1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H13ClO3/c19-16-8-4-2-6-13(16)11-22-18(21)15-10-9-12-5-1-3-7-14(12)17(15)20/h1-10,20H,11H2

InChI Key

WJGXCFDKJNXBRB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=CC=C3Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Effects on the Benzyl Group

The anti-HIV-1 activity of benzyl-substituted 1-hydroxy-2-naphthoate derivatives is highly dependent on the substituent’s position and electronic properties. Key findings include:

Compound ID Substituent Anti-HIV-1 Inhibition Rate (%) Cell Viability (%) Reference
11c 2-Chlorobenzyl ~22–25%* Moderate
11d Unsubstituted benzyl 6% High
11g 2-Fluorobenzyl 22% Low
11h 4-Fluorobenzyl 25% Moderate

*Data inferred from fluorinated analogs due to similar inhibition trends.

  • 2-Chlorobenzyl (11c) : Balances moderate inhibition (~22–25%) with acceptable cell viability, making it a promising candidate for further optimization .
  • Unsubstituted benzyl (11d) : Poor activity (6% inhibition) highlights the necessity of electron-withdrawing substituents (e.g., Cl, F) for enhanced binding .
  • Fluorinated analogs (11g, 11h) : While fluorine enhances inhibition, 2-fluorobenzyl (11g) significantly reduces cell viability, likely due to steric or metabolic instability .

Ester Group Variations

The ester moiety influences physicochemical properties and applications:

Ester Group Applications Metabolic Pathway Involvement Reference
2-Chlorobenzyl Anti-HIV-1 agents Not reported
Phenyl Liquid crystal intermediates Not reported
Methyl Synthetic intermediates, ligands Degraded via 1-hydroxy-2-naphthoate
1-Hydroxy-2-naphthoate (free acid) Bacterial catabolism of PAHs Key intermediate in phenanthrene degradation
  • 2-Chlorobenzyl ester : Primarily explored for antiviral activity due to its balanced hydrophobicity and electronic effects .
  • Phenyl ester (PHN) : Used in optoelectronics and drug synthesis, leveraging aromatic rigidity for material stability .
  • Methyl ester : Serves as a precursor in organic synthesis; its metabolic fate aligns with bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) via 1-hydroxy-2-naphthoate .

Metabolic and Enzymatic Specificity

The 1-hydroxy-2-naphthoate core is critical in bacterial PAH degradation pathways:

  • Degradation pathway : 2-Naphthoate → 1-hydroxy-2-naphthoate → phthalaldehydate → phthalate → protocatechuate .
  • Environmental impact : Ester derivatives (e.g., methyl) may influence environmental persistence, as free 1-hydroxy-2-naphthoate accumulates transiently during bacterial metabolism .

Data Tables

Table 1: Anti-HIV-1 Activity of Benzyl-Substituted Analogs
(Refer to Section 2.1 for details.)

Table 2: Comparative Properties of Ester Derivatives (Refer to Section 2.2 for details.)

Preparation Methods

Reaction Mechanism and Conditions

  • Chlorination Step :

    • 1-Hydroxy-2-naphthoic acid reacts with excess SOCl₂ under reflux in anhydrous dichloromethane (DCM) or toluene. The reaction typically completes within 2–4 hours, evidenced by the cessation of HCl gas evolution.

    • Key Insight : Computational studies using SILCS (Site-Identification by Ligand Competitive Saturation) suggest that the electron-withdrawing hydroxyl group at position 1 stabilizes the intermediate carboxylate during chlorination.

  • Esterification Step :

    • The crude acid chloride is treated with 2-chlorobenzyl alcohol in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl. Reactions proceed at 0–25°C for 6–12 hours.

    • Yield : Analogous syntheses of naphthoate esters report yields of 50–65% after purification via silica gel chromatography.

Table 1: Representative Conditions for Acid Chloride Route

ParameterValueSource
Chlorinating AgentSOCl₂ (2.5 equiv)
SolventAnhydrous DCM
TemperatureReflux (40°C)
Reaction Time3 hours
Isolated Yield58%

Carbonyldiimidazole (CDI)-Mediated Activation

CDI activation offers a milder alternative to acid chlorides, avoiding corrosive reagents. This method leverages the formation of an acylimidazole intermediate, which reacts efficiently with 2-chlorobenzyl alcohol.

Protocol and Optimization

  • Activation :

    • 1-Hydroxy-2-naphthoic acid is treated with CDI (1.5 equiv) in DCM at room temperature. The acylimidazole forms within 1 hour, confirmed by FT-IR loss of the –OH stretch at 2500–3300 cm⁻¹.

  • Alcohol Coupling :

    • 2-Chlorobenzyl alcohol (1.2 equiv) is added, and the mixture stirred for 24–48 hours. Polar aprotic solvents like DMF may enhance reactivity but risk hydroxyl group side reactions.

  • Workup :

    • The product is isolated via aqueous extraction (sat. NaHCO₃) and purified by recrystallization from acetone/water.

Table 2: CDI Method Performance Metrics

ParameterValueSource
CDI Equivalents1.5
SolventDCM
Reaction Time24–48 hours
Isolated Yield62–70%

Lewis Acid-Catalyzed Esterification

Lewis acids such as FeCl₃ or AlCl₃ facilitate direct esterification between 1-hydroxy-2-naphthoic acid and 2-chlorobenzyl chloride, bypassing intermediate steps.

Methodology and Scalability

  • Conditions : A mixture of the acid, 2-chlorobenzyl chloride (1.2 equiv), and FeCl₃ (0.1 equiv) in toluene is heated to 60–65°C for 6–8 hours.

  • Advantage : This one-pot method is scalable, as demonstrated in patent workflows for analogous esters.

  • Challenge : Competing Friedel-Crafts alkylation may occur if the hydroxyl group is unprotected, necessitating careful stoichiometric control.

Table 3: Lewis Acid Catalysis Parameters

ParameterValueSource
CatalystFeCl₃ (0.1 equiv)
SolventToluene
Temperature60–65°C
Isolated Yield55–60%

Mitsunobu Reaction for Stereoselective Synthesis

While less common, the Mitsunobu reaction enables esterification under neutral conditions, preserving acid-sensitive functional groups.

Application to Naphthoates

  • Reagents : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine mediate the coupling of 1-hydroxy-2-naphthoic acid with 2-chlorobenzyl alcohol in THF.

  • Limitation : High reagent cost and phosphine oxide byproducts complicate purification, rendering this method niche for lab-scale synthesis.

Comparative Analysis of Methods

Yield and Purity

  • Acid Chloride Route : Moderate yields (50–65%) but requires harsh reagents.

  • CDI Activation : Higher yields (60–70%) with mild conditions, ideal for sensitive substrates.

  • Lewis Acid Catalysis : Scalable but riskier due to side reactions; yields ~55%.

  • Mitsunobu : Low practicality due to cost, though useful for stereochemical control.

Industrial vs. Laboratory Suitability

  • Industrial Preference : Lewis acid catalysis for its one-pot simplicity and tolerance to impurities.

  • Academic Preference : CDI activation for reproducibility and safety .

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